5-Chloro-6-sulfamoyl-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO3S |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
6-chloro-3-oxo-1,2-dihydroindene-5-sulfonamide |
InChI |
InChI=1S/C9H8ClNO3S/c10-7-3-5-1-2-8(12)6(5)4-9(7)15(11,13)14/h3-4H,1-2H2,(H2,11,13,14) |
InChI Key |
WOHKJXGEOBJPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of the synthesis of 5-Chloro-6-sulfamoyl-1-indanone and for quantifying its purity in the final product. A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for polar aromatic compounds. sielc.com
Method Development for Quantitative Analysis and Separation
The development of a robust and reliable HPLC method is critical for ensuring accurate quantitative results. wu.ac.th For a compound like this compound, this involves the systematic optimization of several chromatographic parameters to achieve adequate separation from starting materials, intermediates, and potential by-products.
Key development steps include:
Column Selection: A C18 column is a common starting point for the separation of aromatic compounds due to its hydrophobic stationary phase. nih.govresearchgate.net Columns with a smaller particle size (e.g., <3 µm) can be used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems for faster analysis times and improved resolution. sielc.com
Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed. nih.gov Acetonitrile is often preferred for its lower viscosity and UV transparency. researchgate.net The aqueous phase is commonly acidified with formic acid or phosphoric acid to ensure that acidic or basic functional groups, like the sulfamoyl group, are in a consistent protonation state, leading to sharper, more symmetrical peaks. sielc.com
Detection: A Photo-Diode Array (PDA) or UV-Vis detector is highly effective, as the aromatic ring and carbonyl group in the indanone structure are strong chromophores. wu.ac.th Detection would likely be optimal in the 254-280 nm range. researchgate.net
A hypothetical gradient program for the analysis of this compound is presented below.
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This method would be validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity for the quantitative determination of the compound. wu.ac.thduke.edu
Strategies for Mitigating Analytical Artifacts (e.g., Residual Solvent Effects)
Analytical artifacts can compromise the accuracy of HPLC results. A common issue is the "solvent effect," which occurs when the sample is dissolved in a solvent significantly stronger than the initial mobile phase. uhplcs.com This can lead to peak distortion, such as broadening or splitting, because the strong sample solvent carries the analyte down the column too quickly, disrupting the intended interaction with the stationary phase.
Strategies to mitigate this include:
Matching the Diluent to the Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase or a solvent with a weaker elution strength. uhplcs.com
Minimizing Injection Volume: Reducing the volume of the injected sample can lessen the impact of a strong dissolution solvent. slideshare.net
Automated Dilution: Some modern HPLC systems offer automated dilution capabilities, allowing for the sample to be diluted with a weaker solvent just before injection. slideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and potentially advanced 2D NMR experiments would be used to confirm the precise structure of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule and provides information about their electronic state. libretexts.org For this compound, all nine carbon atoms are in chemically distinct environments and should therefore produce nine separate signals.
Carbonyl Carbon: The carbonyl carbon (C-1) is the most deshielded and will appear furthest downfield, typically in the range of 190-210 ppm. libretexts.org
Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm region. libretexts.org The carbons directly attached to the electron-withdrawing chlorine (C-5) and sulfamoyl (C-6) groups, as well as the carbons of the fused ring system (C-3a, C-7a), will have their chemical shifts significantly influenced by these substituents. nih.govrsc.org
Aliphatic Carbons: The two aliphatic methylene (B1212753) carbons (C-2 and C-3) will be the most shielded, appearing in the upfield region of the spectrum, typically between 25-50 ppm. chemicalbook.com
Predicted ¹³C NMR Data for this compound: Predicted chemical shifts (δ) are estimates based on standard chemical shift tables and data from similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 195 - 205 |
| C-7a | 150 - 155 |
| C-5 | 140 - 145 |
| C-6 | 138 - 143 |
| C-3a | 135 - 140 |
| C-4 | 125 - 130 |
| C-7 | 123 - 128 |
| C-2 (-CH₂CO-) | 35 - 40 |
| C-3 (-ArCH₂-) | 25 - 30 |
Dynamic NMR Studies for Conformational Analysis and Isomerism Resolution
Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or isomerizations. nih.gov While the fused ring system of the indanone core is largely planar and rigid, the sulfamoyl group (-SO₂NH₂) attached to the aromatic ring possesses rotational freedom around the C-S bond.
At room temperature, this rotation is typically fast, resulting in time-averaged signals in the NMR spectrum. However, by lowering the temperature, it may be possible to slow this rotation to a rate where distinct signals for different rotational isomers (rotamers) can be observed. unibas.itnih.gov As the temperature is increased, these separate signals would broaden and eventually coalesce into a single, averaged signal. unibas.it
The study of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. nih.gov This provides valuable insight into the steric and electronic interactions between the sulfamoyl group and the adjacent chloro-substituent on the aromatic ring, which govern the conformational preferences of the molecule in solution. copernicus.org Similar studies have been conducted on other cyclic ketones and sterically hindered systems to probe their dynamic behavior. acs.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. chemistrytalk.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: a carbonyl group (C=O), a sulfonamide group (SO₂NH₂), an aromatic ring, and a C-Cl bond.
The analysis of the IR spectrum involves identifying specific peaks (or valleys) at particular wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different bonds within the molecule. chemistrytalk.orgmasterorganicchemistry.com
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| N-H (Sulfonamide) | Symmetric & Asymmetric Stretching | 3400-3200 | Two distinct bands for the -NH₂ group. |
| C-H (Aromatic) | Stretching | 3100-3000 | Typically sharp, weaker than aliphatic C-H stretching. |
| C=O (Ketone) | Stretching | ~1700 | A strong, sharp absorption peak is a key diagnostic feature. masterorganicchemistry.com |
| C=C (Aromatic) | Stretching | 1600-1450 | A series of peaks, often of variable intensity. |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350-1310 and 1170-1150 | Two strong absorption bands are characteristic of the SO₂ group. jst.go.jp |
| C-N (Sulfonamide) | Stretching | 930-870 | Can be observed in this region. jst.go.jp |
| C-Cl | Stretching | 800-600 | May be present in the fingerprint region. |
The precise positions of these bands can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding involving the sulfonamide group. The presence of both a strong carbonyl peak around 1700 cm⁻¹ and the characteristic sulfonamide bands provides strong evidence for the core structure of this compound. masterorganicchemistry.comjst.go.jp
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns. scribd.com
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, allowing for the confirmation of its elemental composition. The presence of chlorine is readily identifiable due to its isotopic signature, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to a characteristic M+2 peak in the mass spectrum. libretexts.org
Electron impact (EI) ionization is a common technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. scribd.comyoutube.com
Predicted Fragmentation Pathways for this compound:
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M-Cl]⁺ | Loss of a chlorine radical | Confirms the presence of chlorine. |
| [M-SO₂NH₂]⁺ | Loss of the sulfamoyl group | Indicates the presence and location of the sulfonamide moiety. |
| [M-CO]⁺ | Loss of a carbonyl group | Characteristic of ketones. miamioh.edu |
| Acylium ion | [C₈H₅ClSO₂NH₂CO]⁺ | Alpha-cleavage adjacent to the carbonyl group. miamioh.edu |
The fragmentation of sulfonamides can be complex and may involve rearrangements. nih.gov The analysis of the resulting spectrum, including the identification of the molecular ion peak and the various fragment ions, allows for the piecing together of the molecular structure, confirming the connectivity of the atoms in this compound.
Strategies for Resolving Spectroscopic Data Contradictions and Ambiguities
While powerful, spectroscopic techniques can sometimes yield data that is ambiguous or seemingly contradictory. A robust approach to structural elucidation involves strategies to resolve these issues.
Cross-Validation with Computational Predictions
Computational chemistry offers powerful tools for predicting spectroscopic data. researchgate.net By using methods like Density Functional Theory (DFT), it is possible to calculate theoretical IR spectra and predict NMR chemical shifts for a proposed structure. researchgate.net
If the experimental IR spectrum of a sample thought to be this compound shows unexpected peaks or shifts, a theoretical spectrum can be generated. Comparing the experimental and computed spectra can help to either confirm the proposed structure or suggest the presence of an alternative isomer or a different compound altogether. This cross-validation provides a higher degree of confidence in the structural assignment.
Empirical Falsification and Identification of Side Products
In chemical synthesis, the formation of side products is common. orgsyn.org If the spectroscopic data for a sample of this compound does not perfectly align with expectations, it is crucial to consider the possibility of impurities or side products from the synthesis.
A common synthetic route to 1-indanones is through an intramolecular Friedel-Crafts acylation of a corresponding propionic acid. beilstein-journals.orggoogle.com Potential side products could include isomers (e.g., with the chloro and sulfamoyl groups in different positions) or products from incomplete reactions.
To address this, a process of empirical falsification can be employed. This involves:
Synthesizing potential side products: If a particular side product is suspected, its deliberate synthesis and subsequent spectroscopic analysis can provide a reference spectrum.
Comparing spectra: The spectrum of the main product can then be compared to the spectra of the potential side products. This can help to identify and quantify any impurities present.
Purification and re-analysis: If impurities are identified, further purification of the main product, followed by re-acquisition of spectroscopic data, should lead to a cleaner spectrum that is more consistent with the expected structure of this compound.
X-ray Crystallography for Solid-State Structural Determination
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The resulting crystal structure would reveal:
The exact positions of the chlorine and sulfamoyl groups on the indanone ring.
The bond lengths and angles of the carbonyl, sulfonamide, and other functional groups, which can be compared to typical values for these groups. mdpi.com
The planarity of the aromatic ring and the conformation of the five-membered ring of the indanone core.
The intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictate the crystal packing. acs.org
The crystallographic data would serve as the ultimate arbiter in case of any ambiguities arising from spectroscopic data, providing a complete and detailed picture of the molecular structure of this compound.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is particularly valuable for calculating the properties of molecules, such as their geometry and energy. aps.org DFT calculations have been instrumental in elucidating the structural and electronic characteristics of various organic molecules. aps.orgresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. uni-rostock.de Different basis sets offer varying levels of accuracy and computational cost. uni-rostock.dewikipedia.org
Commonly employed basis sets in the study of organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). uni-rostock.dewikipedia.orggaussian.com The "6-311G" part indicates a split-valence triple-zeta basis set, providing a more flexible description of the valence electrons. The "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs or anions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding and non-spherical electron distributions. uni-rostock.dewikipedia.orggaussian.com
The B3LYP functional, a hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, is frequently paired with these basis sets. researchgate.net The B3LYP/6-31G(d,p) level of theory, for instance, has been successfully used for geometry optimization and vibrational frequency calculations of various molecules. researchgate.net For more precise energy calculations and detailed electronic property analysis, the larger 6-311++G(d,p) basis set is often preferred. researchgate.net
The selection of a specific basis set and functional is a critical step in computational studies and is typically guided by the desired accuracy and the computational resources available.
A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. researchgate.net A good agreement between the calculated and experimental vibrational spectra provides confidence in the optimized geometry of the molecule. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT can be used to calculate the NMR chemical shifts of different nuclei within a molecule, such as ¹H and ¹³C. chemistrysteps.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), for comparison with experimental data. researchgate.net Discrepancies between calculated and experimental shifts can provide insights into intermolecular interactions and solvent effects that are not always captured in gas-phase calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
The distribution of the HOMO and LUMO across the molecule can provide insights into the reactive sites. researchgate.net For example, regions of the molecule with a high density of the HOMO are likely to be nucleophilic, while regions with a high density of the LUMO are likely to be electrophilic. This information is crucial for predicting how the molecule will interact with other reagents and for understanding reaction mechanisms. researchgate.netnih.gov
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and the influence of the surrounding environment, such as a solvent. frontiersin.orgnih.gov
The conformational flexibility of a molecule can significantly impact its biological activity and physical properties. MD simulations allow for the exploration of the different conformations that a molecule can adopt, and the relative energies and populations of these conformers. nih.gov This is particularly important for flexible molecules that can exist in multiple low-energy states.
Solvation effects play a crucial role in many chemical and biological processes. nih.gov MD simulations can explicitly model the solvent molecules surrounding a solute, providing insights into how the solvent influences the solute's conformation and dynamics. frontiersin.org The choice of solvent can significantly alter the conformational preferences of a molecule. nih.gov For instance, simulations can be performed in different solvents, such as water and chloroform, to mimic polar and nonpolar environments, respectively. nih.gov The analysis of these simulations can reveal how the solvent interacts with the solute and affects its structural ensemble. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov
Molecular docking algorithms explore the conformational space of the ligand within the active site of the receptor and score the different binding poses based on a scoring function. The scoring function estimates the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. nih.gov
The results of a docking study can provide valuable information about:
Binding Mode: The specific orientation and conformation of the ligand within the active site. This includes identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Binding Affinity: A predicted value for the free energy of binding (often expressed as a docking score or binding energy), which can be used to rank different ligands and to prioritize them for further experimental testing. nih.gov A more negative binding affinity generally indicates a more stable complex. nih.gov
By visualizing the docked pose of 5-Chloro-6-sulfamoyl-1-indanone within the active site of a target protein, researchers can gain insights into the specific amino acid residues that are important for binding. This information can be used to design new analogs of the compound with improved potency and selectivity.
Identification of Potential Biological Target Proteins
Computational methodologies, particularly molecular docking, are pivotal in identifying potential protein targets for a given compound. For this compound, its chemical structure, featuring a sulfonamide group and an indanone core, suggests potential interactions with several key enzymes.
Carbonic Anhydrase: The sulfonamide moiety is a well-established pharmacophore known for its inhibitory action against carbonic anhydrases (CAs). Molecular docking studies on various sulfonamide derivatives have consistently demonstrated their ability to bind to the zinc ion within the active site of CA isoforms. nih.govnih.gov These studies reveal crucial interactions between the sulfonamide group and the zinc ion, as well as with surrounding amino acid residues, which are essential for inhibition. Given that this compound possesses this key functional group, it is a strong candidate for inhibition of carbonic anhydrase. Computational models can predict the binding affinity and selectivity of this compound towards different CA isoforms, such as CA I and II, by simulating its docking pose and calculating the free energy of binding.
Acetylcholinesterase: The indanone scaffold is present in a number of known acetylcholinesterase (AChE) inhibitors. nih.govnih.gov QSAR and conformational analyses of indanone derivatives have highlighted the importance of the indanone ring in fitting within the active site of AChE. nih.govnih.gov Molecular docking simulations can be employed to investigate the potential of this compound to bind to the catalytic or peripheral anionic site of AChE. Such studies would elucidate the specific interactions between the indanone ring, the chloro and sulfamoyl substituents, and the amino acid residues of the enzyme, thereby predicting its potential as an AChE inhibitor. A recent study on a novel indanone-chalcone hybrid demonstrated its ability to bind to both the peripheral and catalytic sites of AChE, suggesting that the indanone moiety can serve as a crucial anchor for enzyme inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for optimizing lead compounds and designing new analogs with enhanced potency.
Elucidation of Correlations between Structural Descriptors and Observed Biological Activity
For a series of analogs based on the this compound scaffold, a QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as electronic (e.g., HOMO and LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined biological activities (such as IC50 values for enzyme inhibition), a statistically significant QSAR model can be developed. nih.gov For instance, a QSAR study on indanone-benzylpiperidine inhibitors of AChE revealed that the largest principal moment of inertia and the HOMO energy of the substituted aromatic ring were significant descriptors influencing inhibitory potency. nih.gov This suggests that both the shape and electronic properties of the indanone-containing molecules are critical for their interaction with the enzyme.
| Descriptor Category | Example Descriptors | Potential Impact on Activity |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Influences electrostatic interactions and reactivity with the target protein. |
| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Determines the fit of the molecule within the binding pocket of the target. |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the size, shape, and branching of the molecule. |
| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |
In Silico Prediction of Activity for Designed Novel Analogs
Once a robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. This in silico screening allows for the prioritization of compounds with the highest predicted potency for synthesis and experimental testing, thereby saving significant time and resources. By systematically modifying the structure of the parent compound—for example, by altering the substituents on the indanone ring or the sulfonamide group—and calculating the descriptors for these new analogs, their activity can be predicted using the QSAR equation. This predictive capability is a cornerstone of modern drug design, enabling a more rational and targeted approach to the development of new therapeutic agents. nih.gov
Investigation of Acid Dissociation Constants (pKa) via Computational Methods
The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and binding to biological targets. Computational methods provide a means to predict the pKa of a molecule, offering valuable insights in the absence of experimental data. rowansci.com
For this compound, the primary acidic site is the sulfonamide group (-SO2NH2). The pKa of this group can be predicted using various computational approaches, including those based on quantum mechanics. These methods typically involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using continuum solvation models. kyushu-u.ac.jp The accuracy of these predictions can be enhanced by using isodesmic reactions or by applying linear scaling relationships to correct for systematic errors. nih.govnih.gov Knowing the pKa of the sulfonamide group is crucial for understanding how this compound will behave in physiological environments and how it will interact with its potential biological targets, as the ionization state of the sulfonamide is often critical for its binding to the zinc ion in carbonic anhydrases.
| Computational Method | Description | Application to this compound |
| Quantum Mechanics-based | Calculates the free energy of deprotonation using electronic structure methods and a solvation model. | Provides a first-principles prediction of the sulfonamide pKa. |
| Empirical/Data-driven | Uses relationships derived from experimental pKa data of similar compounds. | Offers a rapid estimation of the pKa based on its structural similarity to known sulfonamides. |
| Machine Learning | Employs machine learning models trained on large datasets of pKa values to predict the pKa of new compounds. rowansci.com | Can provide highly accurate predictions if the model has been trained on a relevant chemical space. |
Structure Activity Relationship Sar and Mechanistic Investigations in Vitro
Influence of Halogen and Sulfamoyl Substituents on Biological Potency and Selectivity
The identity and position of substituents on the indanone core are critical determinants of a molecule's interaction with its biological target. In 5-Chloro-6-sulfamoyl-1-indanone, the chloro and sulfamoyl groups are key modulators of its electronic and steric properties, which in turn dictate its biological efficacy and selectivity. Indanone derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. beilstein-journals.orgnih.govnih.govresearchgate.net The specific substituents play a pivotal role in defining the primary activity of the molecule.
The chloro group at the C-5 position of the indanone ring exerts a significant influence on the molecule's electronic properties. As a halogen, chlorine is an electron-withdrawing group due to its high electronegativity, which pulls electron density away from the aromatic ring. This inductive effect can have several consequences for biological activity:
Modulation of Acidity/Basicity: The electron-withdrawing nature of the chloro group can decrease the pKa of the adjacent sulfamoyl group, making the sulfonamide proton more acidic. This can enhance its ability to act as a hydrogen bond donor in interactions with receptor or enzyme active sites.
Aromatic Interactions: The alteration of the electron density of the phenyl ring can modify its ability to participate in crucial interactions like π-π stacking or cation-π interactions with biological targets.
Metabolic Stability: The presence of a halogen can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation, potentially increasing the compound's metabolic stability and half-life.
Studies on analogous structures support the importance of halogen substitution. For instance, in a series of 2-arylvinylquinolines, replacing a methoxy (B1213986) group with a chlorine atom at the C6 position consistently improved antiplasmodial potency, suggesting the electronic and steric properties of the chloro substituent were superior for activity. nih.gov Similarly, in studies of 2-benzylidene-1-indanone (B110557) derivatives, the introduction of electron-withdrawing groups on the benzylidene ring was found to influence anti-inflammatory activity. scienceopen.com This highlights the general principle that electron-withdrawing substituents like chlorine are key modulators of biological potency.
The sulfamoyl group (-SO₂NH₂) is a critical functional group known for its ability to mimic or isosterically replace a carboxylic acid or a phenol (B47542) group. It is a common feature in many clinically important drugs, particularly enzyme inhibitors. Its primary role in molecular interactions stems from its ability to act as a potent hydrogen bond donor and acceptor.
The nitrogen atom of the sulfonamide can donate a hydrogen bond, while the two oxygen atoms can accept hydrogen bonds. This allows the sulfamoyl group to form strong, directional interactions within the binding pocket of a target protein, such as an enzyme or receptor. For example, many carbonic anhydrase inhibitors utilize a sulfonamide group to coordinate with a zinc ion in the enzyme's active site, a classic example of this group's interaction capability.
The reactivity and interaction potential of the sulfamoyl group can be tuned by other substituents on the aromatic ring. The electron-withdrawing chloro group in this compound would be expected to lower the pKa of the sulfonamide, increasing the likelihood that it is deprotonated at physiological pH. This anionic form can then participate in ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding site, further anchoring the molecule.
The following table illustrates the influence of substituents on the pKa and reactivity of related sulfonamides, showing that more acidic sulfonamides (lower pKa) are more reactive.
| Compound | Substituent | pKa | Reactivity |
| Analog A | Electron-donating | > 9 | Unreactive |
| Analog B | Weakly withdrawing | 7.7 | Low |
| Analog C | Strongly withdrawing | 7.05 | High |
This table is illustrative, based on principles from related sulfonamide chemistry, demonstrating the expected effect of electronic-withdrawing groups on the reactivity of the sulfamoyl moiety.
Positional Isomerism and Stereochemical Effects on Molecular Recognition and Biological Activity
The precise spatial arrangement of atoms and functional groups is paramount for effective molecular recognition by a biological target. Both the placement of substituents on the indanone ring (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) can dramatically alter biological activity.
For instance, moving the chloro group from the C-5 position to another position (e.g., C-4 or C-7) or shifting the sulfamoyl group would create positional isomers. These isomers, while having the same molecular formula, would present a different shape and electronic profile to a target protein. This could lead to a significant loss of activity if a specific interaction is disrupted, or potentially an increase in activity or a switch in selectivity if a more favorable interaction is formed. A study on 1-indanone (B140024) and 1,3-indandione (B147059) derivatives found that any substitution on the aromatic ring, whether with activating or deactivating groups, reduced the binding affinity to α-synuclein fibrils compared to the unsubstituted parent compound, demonstrating the sensitivity of binding to substituent placement. nih.govnih.gov
Furthermore, if additional chiral centers are introduced into the indanone scaffold, stereochemistry becomes a critical factor. Chiral molecules exist as enantiomers (non-superimposable mirror images) or diastereomers. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. One enantiomer may bind with high affinity to a receptor, while its mirror image may be completely inactive or even bind to a different target, potentially causing off-target effects.
A compelling example of stereochemistry's importance comes from studies on acivicin (B1666538) analogs, where only isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity. mdpi.com This was attributed to stereoselective uptake by amino acid transporters and optimal orientation for inhibiting the target enzyme. mdpi.com This underscores that for any indanone derivative with chiral centers, the biological activity must be considered specific to a single stereoisomer.
Rational Experimental Design Principles for Evaluating Analog Bioactivity
To accurately determine the biological activity of this compound and its analogs, a rationally designed experimental approach is essential. This involves carefully controlled in vitro assays to quantify activity and ensure the reliability of the results.
A cornerstone of evaluating the potency of a potential inhibitor is the dose-response study. In these experiments, a fixed concentration of the target enzyme or cell line is incubated with a range of concentrations of the inhibitor. The resulting activity is measured, and the data are plotted to generate a dose-response curve.
From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme or the proliferation of cells by 50%. It is a standard measure of the potency of an antagonist or inhibitor. A lower IC₅₀ value indicates a more potent compound. The IC₅₀ is typically calculated using a sigmoidal dose-response formula that fits the experimental data points.
The table below shows hypothetical IC₅₀ data for a series of indanone analogs tested against a specific enzyme, illustrating how SAR data is generated.
| Compound | C-5 Substituent | C-6 Substituent | IC₅₀ (nM) |
| This compound | Cl | SO₂NH₂ | 50 |
| Analog 1 | H | SO₂NH₂ | 250 |
| Analog 2 | F | SO₂NH₂ | 75 |
| Analog 3 | Cl | H | > 10,000 |
| Analog 4 (Positional Isomer) | SO₂NH₂ | Cl | 800 |
This is a hypothetical data table created to illustrate the output of a dose-response study for SAR analysis.
The use of appropriate controls is fundamental to the validity of any bioactivity screening assay. Without controls, it is impossible to determine whether an observed effect is due to the test compound or some other factor.
Vehicle Control (Negative Control): Test compounds are often dissolved in a solvent, such as dimethyl sulfoxide (B87167) (DMSO). The vehicle control consists of the assay system (cells, enzyme, etc.) treated with the same amount of the solvent used to deliver the test compound, but without the compound itself. This ensures that the solvent is not causing the observed biological effect.
Positive Control: A positive control is a compound with a known, well-characterized activity in the assay. For example, in an enzyme inhibition assay, a known inhibitor of that enzyme would be used as a positive control. This demonstrates that the assay is working correctly and provides a benchmark against which the activity of the new test compounds can be compared.
In Vitro Mechanistic Studies of this compound and its Analogs
The unique structural combination of a chlorinated indanone scaffold with a sulfonamide group at the 6-position underpins the diverse biological activities observed in this class of compounds. The following sections dissect the in vitro mechanistic studies that aim to elucidate these activities.
Enzyme Inhibition Kinetics and Characterization
While specific kinetic data for the direct inhibition of carbonic anhydrase or acetylcholinesterase by this compound is not extensively detailed in the public domain, the activities of structurally related compounds provide valuable insights. The sulfonamide moiety is a well-established pharmacophore for carbonic anhydrase (CA) inhibition. For instance, other sulfonamide-bearing molecules have demonstrated potent inhibitory activity against various CA isoforms. The primary sulfonamide group is crucial for coordinating with the zinc ion within the enzyme's active site.
Similarly, the indanone core is a feature in compounds designed as acetylcholinesterase (AChE) inhibitors. For example, derivatives of 1-indanone have been synthesized and evaluated for their ability to inhibit AChE, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. These studies often reveal competitive or mixed-type inhibition kinetics, indicating that the compounds can bind to either the free enzyme or the enzyme-substrate complex.
Characterization of Target Protein Binding Interactions
The binding of this compound and its analogs to target proteins is dictated by a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The chlorine atom at the 5-position and the sulfamoyl group at the 6-position significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for target proteins.
For AChE, the indanone moiety can engage in π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine. The specific substitution pattern on the indanone ring is critical for optimizing these interactions and achieving potent inhibition.
Investigation of In Vitro Cellular Pathways and Phenotypes
The in vitro effects of indanone derivatives extend to cellular pathways, with some analogs exhibiting significant cytotoxicity and antiproliferative effects against various cancer cell lines. While direct studies on this compound are limited, research on related 1-indanone derivatives has shown potent cytotoxicity against human cancer cell lines, including leukemia, breast, colon, and lung cancer. beilstein-journals.org The mechanisms underlying these effects can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Comparative Analysis with Structurally Related Indanone and Sulfonamide Derivatives
A comparative analysis highlights the importance of the specific substitution pattern on the indanone ring for biological activity.
Table 1: Comparative Biological Activities of Indanone and Sulfonamide Derivatives
| Compound Class | Key Structural Features | Primary Biological Target (Example) | Observed In Vitro Effects |
| 1-Indanone Derivatives | Indanone core with varied substitutions | Acetylcholinesterase (AChE) | Inhibition of AChE, Cytotoxicity against cancer cells beilstein-journals.org |
| Sulfonamide Derivatives | Aromatic or heterocyclic ring with a sulfonamide group | Carbonic Anhydrase (CA) | Potent inhibition of various CA isoforms |
| 5-Chloro-1-indanone (B154136) | Indanone with a chlorine at the 5-position | Precursor for more complex derivatives | Synthetic intermediate beilstein-journals.org |
The presence of a chlorine atom, as seen in 5-chloro-1-indanone, can enhance the lipophilicity of the molecule, potentially influencing its cell permeability and interaction with hydrophobic pockets in target proteins. beilstein-journals.org The addition of a sulfamoyl group introduces a strong hydrogen bonding and metal-coordinating functional group, which is pivotal for the inhibition of metalloenzymes like carbonic anhydrase. The combination of these features in this compound suggests a potential for a unique pharmacological profile, warranting further investigation to fully characterize its biological activities.
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production
The industrial-scale production of 5-Chloro-6-sulfamoyl-1-indanone necessitates the development of synthetic routes that are not only high-yielding but also economically viable and environmentally sustainable. Current methods for synthesizing the parent compound, 5-chloro-1-indanone (B154136), often rely on classical reactions like Friedel-Crafts acylation and cyclization, which can involve harsh reagents and generate significant waste. google.comnih.govgoogle.com For instance, one patented method involves the reaction of 3-chlorobenzaldehyde with propionic acid, followed by a Friedel-Crafts acylation using zinc chloride as a catalyst. google.com While effective, this process uses strong acids and chlorinated solvents. google.com Another approach uses 3,4'-dichloropropiophenone with an aprotic acid catalyst like aluminum chloride at high temperatures. google.comgoogle.com
Future research should focus on greener alternatives. This includes exploring enzymatic catalysis, continuous flow chemistry, and the use of less hazardous solvents and reagents. An improved, environmentally friendly method was developed for the related intermediate 5-chloro-2-methoxycarbonyl-1-indanone, which optimized reaction conditions to achieve higher yields with reduced environmental impact, highlighting a valuable direction for future synthesis of the title compound. asianpubs.org The development of efficient, one-pot processes from readily available starting materials, as has been described for other 1-indanones, would also represent a significant advancement for scalable production. beilstein-journals.org
Table 1: Comparison of Selected Synthetic Methods for 5-Chloro-1-indanone Precursors
| Starting Materials | Key Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| 3-chlorobenzaldehyde, propionic acid | Formic acid diethylamine, malonyl chloride, zinc chloride | 75.6 | google.com |
| Chlorobenzene, 3-chloropropionyl chloride | Concentrated sulphuric acid | 70 (for cyclization step) | asianpubs.org |
| 3,4'-dichloropropiophenone | Aluminum chloride | Not specified | google.com |
This table is interactive and can be sorted by column.
Development of Advanced Analytical Techniques for Metabolite Identification and Quantification
Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. Future research must focus on employing advanced analytical techniques to identify and quantify its metabolites in biological systems. High-resolution liquid chromatography-mass spectrometry (LC-MS) is an essential tool for this purpose, allowing for the detection and structural elucidation of metabolic products. europa.eudntb.gov.ua
Non-targeted analysis (NTA) methods, which aim to profile a wide range of compounds in a sample, can be particularly useful for discovering novel or unexpected metabolites. nih.gov This can be combined with suspect screening analysis (SSA), where a list of predicted metabolites, generated using in silico tools, is used to guide the identification process. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach for the unambiguous identification of both known and unknown metabolites in complex biological mixtures. nih.gov The development of customized analytical workflows that integrate these techniques will be essential for creating a comprehensive metabolic profile of this compound and its derivatives.
Integration of Advanced Computational Modeling for De Novo Ligand Design and Lead Optimization
Computational chemistry provides powerful tools for accelerating drug discovery. For this compound, in silico methods can be pivotal in designing novel derivatives with enhanced biological activity and optimized pharmacokinetic properties. De novo design programs can generate new molecular structures by combining reagents through known chemical transformations, increasing the likelihood that the designed molecules are synthetically accessible. dundee.ac.uk
Once initial leads are identified, lead optimization techniques become critical. danaher.com This process involves modifying the lead compound to improve potency, selectivity, and metabolic stability. danaher.comijddd.com Computational approaches such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can help elucidate the structural requirements for biological activity. danaher.com Furthermore, advanced simulation techniques like Monte Carlo statistical mechanics or molecular dynamics can be used to accurately predict the binding affinities between a ligand and its biological target, guiding the rational design of more potent inhibitors. nih.gov These computational strategies can rapidly advance derivatives of the this compound scaffold from initial hits to preclinical candidates. nih.govresearchgate.net
Broader Investigation of Potential Biological Activities and Therapeutic Applications for this compound and its Derivatives
The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. nih.gov These include anticancer, antiviral, anti-inflammatory, analgesic, and antimicrobial properties. nih.gov Given this precedent, a broader investigation into the potential therapeutic applications of this compound is warranted.
For example, certain 1-indanone derivatives have shown potent cytotoxicity against human cancer cell lines. beilstein-journals.org Others have been investigated as multi-functional drugs for treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The sulfonamide group present in this compound is also a key pharmacophore, notably found in inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes relevant to several pathologies. researchgate.net Systematic screening of the title compound and its rationally designed derivatives against a diverse range of biological targets could uncover novel therapeutic uses.
Table 2: Selected Biological Activities of Indanone Derivatives
| Derivative Class | Biological Target/Activity | Potency (Example) | Reference |
|---|---|---|---|
| Indanone-based Mannich bases | human Carbonic Anhydrase I (hCA I) | Ki = 4.07 nM | researchgate.net |
| Indanone-based Mannich bases | human Carbonic Anhydrase II (hCA II) | Ki = 10.68 nM | researchgate.net |
| Indanone-based Mannich bases | Acetylcholinesterase (AChE) | Ki = 8.91 nM | researchgate.net |
| 1-Indanone thiosemicarbazones | Antitumor activity | Not specified | pensoft.net |
This table is interactive and can be sorted by column.
Design and Synthesis of Multi-Targeting Agents Incorporating the this compound Scaffold
Complex multifactorial diseases, such as neurodegenerative disorders and certain cancers, often respond better to therapies that can modulate multiple biological targets simultaneously. The design of multi-target-directed ligands (MTDLs) is a promising strategy to address this complexity. nih.gov
The this compound scaffold is an excellent starting point for the development of MTDLs. Future research could focus on creating hybrid molecules by chemically linking this scaffold to other pharmacophores known to interact with different, disease-relevant targets. For instance, combining the indanone core with moieties known to inhibit enzymes involved in Alzheimer's pathology, such as acetylcholinesterase, has proven to be a successful strategy for other indanone derivatives. nih.gov This approach could lead to the creation of novel, single-molecule agents with a superior therapeutic profile for treating complex diseases compared to single-target drugs or combination therapies.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-6-sulfamoyl-1-indanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalizing 1-indanone derivatives. For example:
- Step 1: Start with 5-Chloro-1-indanone (CAS 42348-86-7) as a precursor .
- Step 2: Introduce the sulfamoyl group via electrophilic substitution or coupling reactions. A thiazole-based sulfonamide intermediate (e.g., 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide) can serve as a sulfamoyl donor .
- Step 3: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yield. For related indanones, yields improve under anhydrous conditions with Lewis acids like AlCl₃ .
Q. Table 1: Key Synthetic Parameters for Indanone Derivatives
| Parameter | Optimal Condition (Example) | Reference |
|---|---|---|
| Precursor | 5-Chloro-1-indanone | |
| Sulfamoylation Agent | Thiazole-sulfonamide | |
| Catalyst | AlCl₃ (for Friedel-Crafts) | |
| Solvent | Dichloromethane |
Q. How should researchers validate the purity and structural identity of this compound?
Methodological Answer: Use a multi-technique approach:
- HPLC Analysis: Assess purity (>97% threshold recommended for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .
- Spectroscopic Characterization:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from isomerism or solvent effects. Strategies include:
- Cross-Validation: Compare experimental IR/NMR data with computational predictions (e.g., DFT simulations) .
- Empirical Falsification: Test alternative synthetic pathways to isolate intermediates and identify side products .
- Dynamic NMR: Detect conformational changes in solvents like DMSO-d₆ to explain split peaks .
Q. What experimental design principles are critical for evaluating the bioactivity of this compound analogs?
Methodological Answer:
- Dose-Response Studies: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays .
- Control Groups: Include positive controls (e.g., known anticonvulsants for neurological activity) and vehicle-only controls.
- In Silico Screening: Prioritize analogs using molecular docking against target proteins (e.g., carbonic anhydrase for sulfonamide derivatives) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Q. How can computational tools enhance the study of this compound’s reactivity?
Methodological Answer:
- Reactivity Prediction: Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- MD Simulations: Model solvation effects in polar solvents (e.g., water, ethanol) to predict stability .
- SAR Analysis: Build QSAR models linking substituent effects (e.g., Cl position) to bioactivity .
Data Contradiction Case Study
Scenario: Discrepant HPLC purity results for two batches of this compound.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
